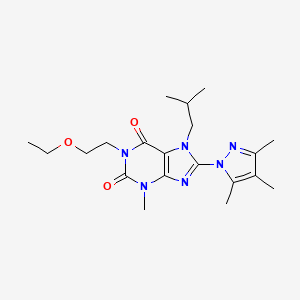![molecular formula C11H8BrN3S B2544233 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole CAS No. 1046793-78-5](/img/structure/B2544233.png)
4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- DYRK1A Kinase Inhibition : Researchers have investigated 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives as DYRK1A kinase inhibitors. DYRK1A plays a crucial role in neurodevelopment and has implications in Down syndrome. Inhibiting this kinase may offer therapeutic benefits for neurodegenerative disorders .
- Anticancer Potential : 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as FGFR inhibitors. FGFRs are involved in cell proliferation, angiogenesis, and tumor growth. Inhibition of FGFRs could be relevant for cancer therapy .
- Drug Development : The compound serves as a valuable building block in medicinal chemistry. Its heterocyclic structure makes it suitable for constructing more complex molecules, especially in drug development .
- Crystal Structure Analysis : Researchers have determined the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The compound forms an essentially planar azaindole skeleton, which is useful for understanding its properties and interactions .
- Cell Migration and Invasion : Compound 4h (a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine) has been studied for its effects on cell migration and invasion. Such assays provide insights into its potential impact on cancer metastasis .
- Theoretical Insights : Density functional theory calculations have been employed to understand the electronic properties and reactivity of 5-bromo-1H-pyrrolo[2,3-b]pyridine. These studies contribute to predicting its behavior in various environments .
Kinase Inhibitors
FGFR (Fibroblast Growth Factor Receptor) Inhibition
Heterocyclic Building Blocks
Crystallography and Structural Studies
Biological Assays
DFT (Density Functional Theory) Studies
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole interacts with its targets by inhibiting the FGFR kinase . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFR by 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis in these cells . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Propiedades
IUPAC Name |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-6-15-10(5-16-6)9-4-14-11-8(9)2-7(12)3-13-11/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKICMGWGOYQTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-[6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2544150.png)




![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)

![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)


